mAChR-IN-1 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

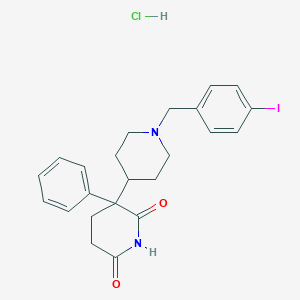

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25IN2O2.ClH/c24-20-8-6-17(7-9-20)16-26-14-11-19(12-15-26)23(18-4-2-1-3-5-18)13-10-21(27)25-22(23)28;/h1-9,19H,10-16H2,(H,25,27,28);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPQCDPVLUEOSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClIN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Antagonistic Action of mAChR-IN-1 Hydrochloride: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of mAChR-IN-1 hydrochloride (CAS 119391-73-0), a potent antagonist of muscarinic cholinergic receptors (mAChRs). This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound's pharmacological profile.

This compound is a potent, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors, demonstrating high affinity across multiple receptor subtypes. Its mechanism of action is characterized by competitive binding to the orthosteric site of mAChRs, thereby inhibiting the signal transduction pathways initiated by the endogenous ligand, acetylcholine.

Core Mechanism of Action

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. This mode of action involves the direct competition with acetylcholine for binding to the receptor's primary binding site. By occupying this site, the compound prevents the conformational changes in the receptor necessary for the activation of downstream signaling cascades. The result is a blockade of the physiological effects mediated by the activation of these receptors.

The compound is identified as 4-iododexetimide, and its antagonistic properties have been characterized through radioligand binding assays. These studies have revealed its high affinity for muscarinic receptors in brain tissue.

Quantitative Analysis of Binding Affinity

The inhibitory potency of this compound has been quantified through in vitro binding assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Species | Tissue | Radioligand |

| IC50 | 17 nM | Rat | Brain | [3H]Dexetimide |

Table 1: Inhibitory Potency of this compound.

Signaling Pathways Modulated by this compound

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). These subtypes couple to different G proteins, initiating distinct intracellular signaling cascades. As a non-selective antagonist, this compound is expected to inhibit the signaling pathways associated with all five mAChR subtypes.

The M1, M3, and M5 receptors primarily couple to Gq/11 proteins. Antagonism of these receptors by this compound leads to the inhibition of phospholipase C (PLC) activation, thereby preventing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This blockade ultimately prevents the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

The M2 and M4 receptors are coupled to Gi/o proteins. By antagonizing these receptors, this compound prevents the inhibition of adenylyl cyclase, leading to a disinhibition of cyclic AMP (cAMP) production.

Figure 1: Inhibition of Gq-coupled mAChR signaling pathway by this compound.

Figure 2: Inhibition of Gi-coupled mAChR signaling pathway by this compound.

Experimental Protocols

The characterization of this compound's binding affinity was primarily conducted through radioligand binding assays.

Radioligand Binding Assay Protocol

-

Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound at muscarinic receptors.

-

Materials:

-

Tissue homogenates (e.g., rat brain cortex) containing muscarinic receptors.

-

Radioligand (e.g., [3H]dexetimide).

-

This compound at various concentrations.

-

Assay buffer (e.g., Tris-HCl buffer).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the tissue homogenates with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled standard antagonist (e.g., atropine).

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value is determined by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

Figure 3: General workflow for a radioligand binding assay.

Conclusion

This compound is a potent, non-selective competitive antagonist of muscarinic acetylcholine receptors. Its mechanism of action involves the blockade of acetylcholine binding, leading to the inhibition of both Gq/11- and Gi/o-mediated signaling pathways. The quantitative binding data and the established experimental protocols provide a solid foundation for its use as a pharmacological tool in muscarinic receptor research. Further studies would be beneficial to fully elucidate its selectivity profile across all five human muscarinic receptor subtypes and to explore its effects in various functional assays.

Delving into the Discovery and Synthesis of mAChR-IN-1 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of mAChR-IN-1 hydrochloride, a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. This document details the scientific journey from lead compound identification to the elucidation of its pharmacological profile, offering valuable insights for researchers in neuroscience, pharmacology, and drug discovery.

Discovery of a Potent Muscarinic Antagonist

The discovery of this compound, also known as 4-iododexetimide (B1248845), emerged from a strategic effort to develop a radiolabeled ligand for imaging muscarinic cholinergic receptors in the brain using single photon emission computed tomography (SPECT). The journey began with the well-characterized muscarinic antagonist, dexetimide (B1670337).

The development process was guided by the need for a potent and specific antagonist that could be labeled with a suitable radioisotope for imaging purposes. A series of halogenated racemic analogues of dexetimide were synthesized and evaluated for their affinity to the muscarinic cholinergic receptor. Among these, the 4-iodo analogue of dexetimide, which came to be known as mAChR-IN-1, demonstrated high affinity and was selected for further development due to the suitability of iodine isotopes (¹²⁵I and ¹²³I) for radiolabeling and imaging studies[1].

The core discovery workflow involved the strategic chemical modification of a known mAChR ligand, followed by rigorous pharmacological evaluation to identify the candidate with the most promising characteristics for its intended application as a research tool.

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from precursors of dexetimide. The key final step is the introduction of the iodine atom onto the phenyl ring of a dexetimide analogue.

Detailed Synthetic Protocol

The synthesis of racemic 4-iododexetimide (mAChR-IN-1) was achieved through the alkylation of α-cyano-α-phenyl-1-piperidinepropanamide with 4-iodobenzyl bromide. The following is a representative synthetic scheme based on the original disclosure[1].

Step 1: Synthesis of α-cyano-α-phenyl-1-piperidinepropanamide

This intermediate is a precursor to the dexetimide scaffold. Its synthesis is a known procedure in the literature.

Step 2: Alkylation to form 4-iododexetimide

To a solution of α-cyano-α-phenyl-1-piperidinepropanamide in a suitable aprotic solvent such as dimethylformamide (DMF), a base like sodium hydride (NaH) is added to generate the corresponding anion. Subsequently, 4-iodobenzyl bromide is added to the reaction mixture, which then undergoes nucleophilic substitution to yield the desired product, 4-iododexetimide.

Step 3: Formation of the Hydrochloride Salt

The free base of 4-iododexetimide is dissolved in a suitable solvent like anhydrous ether. Anhydrous hydrogen chloride (HCl) gas or a solution of HCl in a suitable solvent is then added to precipitate the hydrochloride salt, this compound. The resulting solid is collected by filtration and dried.

Biological Characterization

This compound is a potent, non-selective antagonist of muscarinic acetylcholine receptors. Its high affinity makes it a valuable tool for studying the distribution and function of these receptors.

Quantitative Data

| Parameter | Value | Receptor/System | Reference |

| IC₅₀ | 17 nM | Muscarinic Cholinergic Receptor (mAChR) | [2] |

| Formula | C₂₃H₂₆ClIN₂O₂ | - | [2] |

| Molecular Weight | 524.82 g/mol | - | [2] |

Experimental Protocols

The characterization of this compound involved standard pharmacological assays to determine its binding affinity for muscarinic receptors.

In Vitro Muscarinic Receptor Binding Assay

This protocol outlines a typical radioligand binding assay to determine the affinity of a test compound like mAChR-IN-1 for muscarinic receptors.

Objective: To determine the inhibitory constant (Kᵢ) of mAChR-IN-1 for muscarinic receptors using a competitive binding assay with a radiolabeled ligand.

Materials:

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable muscarinic antagonist radioligand.

-

Test Compound: this compound.

-

Reference Compound: Atropine (B194438) (for determination of non-specific binding).

-

Receptor Source: Homogenates of a tissue rich in muscarinic receptors (e.g., rat brain cortex) or cell membranes from a cell line expressing a specific muscarinic receptor subtype.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester or a multi-well filter plate system with glass fiber filters (e.g., GF/C).

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of atropine (e.g., 1 µM).

-

Competitive Binding: Membrane preparation, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the assay by rapid filtration through the glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of mAChR-IN-1.

-

Determine the IC₅₀ value (the concentration of mAChR-IN-1 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Muscarinic Receptor Signaling Pathways

mAChR-IN-1, as a muscarinic antagonist, blocks the downstream signaling cascades initiated by the binding of acetylcholine (ACh) to muscarinic receptors. There are five subtypes of muscarinic receptors (M1-M5), which couple to different G proteins and activate distinct signaling pathways.

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 G-proteins. Upon activation by an agonist, the Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors couple to Gi/o G-proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of certain ion channels, such as inwardly rectifying potassium channels.

mAChR-IN-1, by blocking the binding of ACh, prevents the activation of these signaling cascades.

Conclusion

This compound (4-iododexetimide) stands as a significant tool in the field of cholinergic research. Its discovery provided a high-affinity radioligand for the in vitro and in vivo study of muscarinic acetylcholine receptors. The synthetic route, while requiring careful execution, is accessible and allows for the production of this valuable pharmacological probe. The detailed characterization of its binding properties has solidified its role in elucidating the distribution, density, and function of mAChRs in both healthy and diseased states. This technical guide provides a foundational understanding of mAChR-IN-1, empowering researchers to effectively utilize this compound in their scientific investigations.

References

mAChR-IN-1 hydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of mAChR-IN-1 hydrochloride, a potent muscarinic cholinergic receptor antagonist. It includes key chemical and physical data, detailed information on its mechanism of action, experimental protocols for its characterization, and visual representations of relevant signaling pathways and workflows.

Core Compound Data

This compound is a valuable tool for studying the pharmacology of muscarinic acetylcholine (B1216132) receptors (mAChRs). The following table summarizes its key quantitative data.

| Parameter | Value | Reference |

| CAS Number | 119391-73-0 | [1] |

| Molecular Weight | 524.82 g/mol | [1] |

| Molecular Formula | C₂₃H₂₆ClIN₂O₂ | [1] |

| Potency (IC₅₀) | 17 nM | [1] |

Mechanism of Action: Antagonism of Muscarinic Acetylcholine Receptors

This compound acts as a potent antagonist at muscarinic acetylcholine receptors.[1] These receptors are G protein-coupled receptors (GPCRs) that are crucial in mediating the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems. There are five subtypes of muscarinic receptors (M1-M5), which couple to different G proteins and initiate distinct intracellular signaling cascades.[2][3]

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation by an agonist, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). Increased intracellular Ca²⁺ and DAG together activate protein kinase C (PKC), leading to various cellular responses.

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins. Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.

As an antagonist, this compound binds to these receptors but does not elicit a response. Instead, it blocks the binding of acetylcholine and other muscarinic agonists, thereby inhibiting their downstream signaling effects.

Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with muscarinic acetylcholine receptors that are antagonized by this compound.

Caption: Gq-coupled mAChR signaling pathway.

Caption: Gi-coupled mAChR signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to characterize the antagonistic activity of this compound. These protocols are based on standard practices for characterizing muscarinic receptor ligands.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of this compound for muscarinic receptors by measuring its ability to compete with a radiolabeled ligand. The original characterization of a related compound was described by Wilson et al. (1989).[4]

Objective: To determine the inhibitory constant (Ki) of this compound at muscarinic receptors.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells stably expressing the receptor).

-

Radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB)).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Scintillation cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then perform serial dilutions in assay buffer to obtain a range of concentrations.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

This compound at various concentrations (for competition curve) or buffer/unlabeled ligand for total and non-specific binding, respectively.

-

Radioligand at a fixed concentration (typically at or below its Kd).

-

Cell membranes (protein concentration to be optimized).

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (in the presence of a saturating concentration of an unlabeled ligand like atropine) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Acetylcholine receptors (muscarinic) | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Muscarinic acetylcholine receptors: novel opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of [125I]- and [123I]-4-iododexetimide, a potent muscarinic cholinergic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Muscarinic Receptor Subtypes and the Antagonist mAChR-IN-1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the five muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes, their associated signaling pathways, and the pharmacological characteristics of the potent muscarinic antagonist, mAChR-IN-1 hydrochloride. It includes detailed experimental protocols for the characterization of such compounds and summarizes key data for ease of reference.

Introduction to Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic acetylcholine receptors are a family of five G protein-coupled receptors (GPCRs), designated M1 through M5, that mediate the majority of the physiological effects of the neurotransmitter acetylcholine (ACh) in the central and peripheral nervous systems.[1][2][3] These receptors are crucial in regulating a wide array of functions, including heart rate, smooth muscle contraction, glandular secretion, and cognitive processes like memory and learning.[2][4] Due to their critical roles, mAChRs are significant targets for drug discovery in various therapeutic areas, including chronic obstructive pulmonary disease (COPD), overactive bladder, and neurological disorders.[4][5]

The five mAChR subtypes can be broadly classified into two major families based on their G protein-coupling preference.

Muscarinic Receptor Subtypes and Signaling Pathways

The functional diversity of mAChRs arises from their differential coupling to intracellular G proteins, which initiates distinct downstream signaling cascades.

Gq/11-Coupled Receptors: M1, M3, and M5

The M1, M3, and M5 receptor subtypes preferentially couple to G proteins of the Gq/11 family.[1][4] Activation of these receptors by an agonist leads to the stimulation of phospholipase C (PLC).[1][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). DAG, in conjunction with the elevated Ca2+, activates protein kinase C (PKC), which phosphorylates various cellular proteins to elicit a physiological response.[1]

Gi/o-Coupled Receptors: M2 and M4

The M2 and M4 receptor subtypes couple to inhibitory G proteins of the Gi/o family.[1][4] Upon activation, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[3] Reduced cAMP levels lead to decreased activity of protein kinase A (PKA). Additionally, the Gβγ subunits released from the Gi/o protein can directly modulate effector proteins, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs), causing membrane hyperpolarization, and can inhibit N- and P/Q-type calcium channels.[1][7]

Summary of Receptor Subtype Characteristics

| Subtype | G Protein Coupling | Primary Effector | Key Second Messenger(s) | General Effect |

| M1 | Gq/11 | Phospholipase C | IP3, DAG, Ca²⁺ | Excitatory |

| M2 | Gi/o | Adenylyl Cyclase | ↓ cAMP | Inhibitory |

| M3 | Gq/11 | Phospholipase C | IP3, DAG, Ca²⁺ | Excitatory |

| M4 | Gi/o | Adenylyl Cyclase | ↓ cAMP | Inhibitory |

| M5 | Gq/11 | Phospholipase C | IP3, DAG, Ca²⁺ | Excitatory |

Pharmacological Profile of this compound

This compound is a potent antagonist of muscarinic cholinergic receptors.[8] Pharmacological data identifies it as a powerful inhibitor of mAChR activity, though detailed selectivity across the five receptor subtypes is not extensively published in the public domain.

| Compound | Target | Activity | Value |

| This compound | Muscarinic Cholinergic Receptors (mAChR) | Antagonist | IC50: 17 nM[8] |

IC50 (Half-maximal inhibitory concentration) denotes the concentration of the drug required to inhibit 50% of the receptor's activity. The specific subtype(s) for this reported value are not specified.

Experimental Protocols for Antagonist Characterization

To determine the affinity (Ki) and functional potency (IC50) of a novel antagonist like this compound at each mAChR subtype, a series of standardized in vitro assays are required.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor, allowing for the determination of the binding affinity (Ki).

Objective: To determine the Ki of this compound at each of the five human mAChR subtypes.

Materials:

-

Cell membranes from stable cell lines expressing a single human mAChR subtype (e.g., CHO or HEK293 cells).[9]

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.[10]

-

Test Compound: this compound, serially diluted.

-

Non-specific binding control: Atropine (10 µM), a high-affinity non-selective antagonist.

-

Assay Buffer: e.g., 20 mM Tris-HCl, 1 mM EDTA, pH 7.5.[10]

-

96-well or 384-well filter plates (e.g., glass fiber filter pre-treated with polyethyleneimine).[9][11]

-

Scintillation fluid and a microplate scintillation counter.

Methodology:

-

Preparation: Thaw frozen cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a concentration that provides adequate signal (e.g., 5-10 µg of protein per well).

-

Assay Plate Setup: In a multiwell plate, add assay buffer, the serially diluted test compound, the radioligand at a fixed concentration (typically near its Kd value, e.g., ~0.6 nM for [³H]-NMS), and the cell membrane preparation.[10][11]

-

Total Binding Wells: Contain membranes, buffer, and radioligand.

-

Non-Specific Binding (NSB) Wells: Contain membranes, buffer, radioligand, and a high concentration of an unlabeled antagonist (e.g., atropine).

-

Test Compound Wells: Contain membranes, buffer, radioligand, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plates with gentle agitation for a sufficient period to reach equilibrium (e.g., 2 hours at 20°C).[10]

-

Harvesting: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate the bound from the free radioligand.[10] Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.

-

Quantification: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Functional Assays

Functional assays are essential to confirm that the binding of the antagonist translates into a functional blockade of the receptor's signaling pathway.

Principle: This assay measures the antagonist's ability to block agonist-induced increases in intracellular calcium via the Gq pathway. Cells are loaded with a calcium-sensitive fluorescent dye.

Methodology:

-

Cell Plating: Seed cells expressing the M1, M3, or M5 receptor into a 96- or 384-well black, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with a calcium-chelating fluorescent dye (e.g., Fluo-4 AM) for a specified time (e.g., 45-60 minutes) at 37°C.[10]

-

Antagonist Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the antagonist (e.g., this compound) for a defined period.

-

Agonist Stimulation: Place the plate in a fluorometric imaging plate reader (FLIPR). Measure baseline fluorescence, then add a fixed concentration of a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine at its EC80 concentration).

-

Measurement: Continue to monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Analysis: Determine the IC50 of the antagonist by plotting the inhibition of the agonist's response against the log concentration of the antagonist.

Principle: This assay measures the antagonist's ability to reverse the agonist-induced inhibition of cAMP production via the Gi pathway.

Methodology:

-

Cell Treatment: Treat cells expressing the M2 or M4 receptor with varying concentrations of the antagonist.

-

Stimulation: Stimulate the cells with a combination of an adenylyl cyclase activator (e.g., forskolin) and a muscarinic agonist (e.g., carbachol). The agonist will inhibit the forskolin-stimulated cAMP production.

-

Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Analysis: The antagonist will reverse the agonist's inhibitory effect, leading to a dose-dependent increase in cAMP levels. Calculate the IC50 from the resulting dose-response curve.

Conclusion

The five muscarinic acetylcholine receptor subtypes represent a complex and highly valuable class of drug targets. Their distinct signaling mechanisms—Gq/11 for M1, M3, and M5, and Gi/o for M2 and M4—allow for a wide range of physiological control. Compounds such as this compound, a potent muscarinic antagonist, are critical tools for pharmacological research. A thorough characterization of such molecules requires a systematic approach using binding and functional assays, as detailed in this guide, to elucidate their affinity, potency, and subtype selectivity, which are crucial parameters for their development as either research tools or therapeutic agents.

References

- 1. pnas.org [pnas.org]

- 2. adooq.com [adooq.com]

- 3. Acetylcholine - Wikipedia [en.wikipedia.org]

- 4. Muscarinic acetylcholine receptors: novel opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and development of a potent and highly selective small molecule muscarinic acetylcholine receptor subtype I (mAChR 1 or M1) antagonist in vitro and in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel signalling events mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]

- 10. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to mAChR-IN-1 Hydrochloride: A Potent and Selective M1 Muscarinic Acetylcholine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

mAChR-IN-1 hydrochloride, also known as 4-iododexetimide, is a potent and selective antagonist of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] This guide provides a comprehensive overview of its role in cholinergic signaling pathways, its pharmacological properties, and detailed experimental protocols for its use in research. Understanding the specific interactions of this molecule is crucial for its application in studying the physiological and pathological roles of the M1 receptor, which is a key target in various neurological and psychiatric disorders.

Core Mechanism of Action

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors, with a marked preference for the M1 subtype.[1][3] Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. There are five subtypes of muscarinic receptors (M1-M5), which are coupled to different intracellular signaling pathways.

The M1, M3, and M5 subtypes are coupled to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). In contrast, the M2 and M4 subtypes are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

By selectively antagonizing the M1 receptor, this compound primarily blocks the Gq/11 signaling cascade initiated by acetylcholine at this receptor subtype.

Quantitative Pharmacological Data

The selectivity of this compound for the M1 receptor subtype has been characterized through in vitro binding and functional assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity of this compound (4-iododexetimide) for Human Muscarinic Receptor Subtypes [1][3]

| Receptor Subtype | Mean Ki (pM) |

| M1 | 337 |

| M2 | 1630 |

| M3 | 5690 |

| M4 | 640 |

| M5 | 1340 |

Table 2: In Vitro Functional Antagonism of this compound (4-iododexetimide) at Human Muscarinic Receptor Subtypes [1][3]

| Receptor Subtype | Mean IC50 (nM) |

| M1 | 31 |

| M2 | 640 |

| M3 | 480 |

| M4 | 80 |

| M5 | 230 |

Data from de Jong et al., 2015. Ki values were determined by radioligand binding assays, and IC50 values were determined by GTPγ35S binding assays.

Cholinergic Signaling Pathways and the Role of this compound

As an M1-selective antagonist, this compound is a valuable tool for dissecting the specific roles of the M1 receptor in cholinergic transmission. The following diagrams illustrate the canonical signaling pathway for the M1 receptor and the point of intervention for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Radioligand Binding Assay for M1 Receptor Affinity

This protocol is to determine the binding affinity (Ki) of this compound for the M1 muscarinic receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human M1 receptor (e.g., CHO-K1 or HEK293 cells).

-

[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

-

This compound.

-

Atropine (B194438) as a non-selective muscarinic antagonist for determining non-specific binding.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Scintillation vials and scintillation fluid.

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]-NMS (at a final concentration close to its Kd), and 50 µL of the this compound dilution.

-

For total binding, add 50 µL of binding buffer instead of the compound.

-

For non-specific binding, add 50 µL of a high concentration of atropine (e.g., 1 µM).

-

Initiate the binding reaction by adding 50 µL of the M1 receptor-expressing cell membranes (protein concentration to be optimized).

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki value using competitive binding analysis software (e.g., Prism) by fitting the data to a one-site competition model.

Calcium Flux Assay for M1 Receptor Functional Antagonism

This protocol measures the ability of this compound to inhibit M1 receptor-mediated intracellular calcium mobilization.

Materials:

-

A cell line stably expressing the human M1 receptor (e.g., CHO-K1 or HEK293 cells).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

This compound.

-

A muscarinic agonist (e.g., acetylcholine or carbachol).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader with an injection system.

Procedure:

-

Seed the M1 receptor-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically for 30-60 minutes at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject the muscarinic agonist at a concentration that elicits a submaximal response (e.g., EC80) and immediately begin recording the fluorescence intensity over time.

-

Determine the peak fluorescence response for each well.

-

Calculate the percentage of inhibition of the agonist response by this compound at each concentration.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

In Vivo Applications

While extensive in vivo pharmacokinetic and pharmacodynamic data for this compound are not widely published, its radiolabeled form ([123I]-iododexetimide) has been used in preclinical imaging studies in rats and mice to investigate the distribution and density of M1 receptors in the brain.[1][2][3] These studies highlight its potential as a research tool for in vivo imaging of the M1 receptor.

Conclusion

This compound is a potent and selective M1 muscarinic acetylcholine receptor antagonist. Its well-characterized in vitro pharmacological profile makes it an invaluable tool for researchers investigating the role of the M1 receptor in health and disease. The detailed experimental protocols provided in this guide offer a starting point for its application in a variety of research settings. Further studies are warranted to fully elucidate its in vivo properties and therapeutic potential.

References

Predicted Binding and Activity of a Representative M1-Selective Muscarinic Receptor Antagonist

Disclaimer: Publicly available scientific literature and databases lack specific binding site and subtype affinity data for the compound designated "mAChR-IN-1 hydrochloride." Therefore, this technical guide serves as a representative example, outlining the predicted binding site, pharmacological profile, and relevant experimental methodologies for a well-characterized, M1-selective muscarinic antagonist, VU0255035, to illustrate the required scientific and technical framework.

Introduction

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the actions of the neurotransmitter acetylcholine.[1] These receptors are critical for regulating a wide array of physiological functions in both the central and peripheral nervous systems. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[1] Conversely, the M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase activity and modulate ion channels.[1]

The high degree of conservation in the orthosteric binding site—where acetylcholine binds—presents a significant challenge for the development of subtype-selective drugs.[2] As a result, research has increasingly focused on allosteric sites, which are topographically distinct from the orthosteric site and less conserved across subtypes.[3] Ligands that bind to these allosteric sites can modulate the receptor's response to acetylcholine, offering a promising avenue for achieving subtype selectivity.[3] This guide details the predicted binding site and pharmacological characteristics of a representative M1-selective antagonist, VU0255035, and provides the methodologies used for its characterization.

Predicted Binding Site of a Representative M1-Selective Antagonist

Computational docking and site-directed mutagenesis studies on various M1-selective modulators suggest a common allosteric binding site located in the extracellular vestibule (ECV) of the receptor.[4][5] This pocket is situated externally to the highly conserved orthosteric site, which is capped by a "tyrosine lid."

For a representative M1-selective antagonist like VU0255035, the predicted binding is to this allosteric site. The interaction is likely stabilized by key residues within the transmembrane (TM) domains and extracellular loops (ECLs). Studies on similar compounds have identified critical interactions with residues in TM2, TM7, and ECL2.[4] This allosteric binding does not directly compete with acetylcholine but instead induces a conformational change in the receptor that prevents its activation, a mechanism characteristic of non-competitive antagonism.[6]

Quantitative Pharmacological Data

The binding affinity and functional potency of a muscarinic antagonist are determined through radioligand binding assays and cell-based functional assays, respectively. The data below for the representative M1-selective antagonist, VU0255035, demonstrates its high affinity and selectivity for the M1 receptor subtype.

Table 1: Radioligand Competition Binding Affinity

This table summarizes the binding affinities (Ki) of the representative antagonist VU0255035 against the five human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Representative Compound (VU0255035) Ki (nM)[2] |

| M1 | 12.7 |

| M2 | > 440 |

| M3 | > 800 |

| M4 | 76 |

| M5 | > 440 |

Table 2: Functional Antagonist Potency

This table shows the functional inhibitory potencies (IC50) of the representative antagonist VU0255035 in a cell-based calcium mobilization assay. Lower IC50 values indicate greater potency in blocking receptor activation.

| Receptor Subtype | Representative Compound (VU0255035) IC50 (nM)[2] |

| M1 | 130 |

| M2 | >10,000 |

| M3 | >10,000 |

| M4 | >10,000 |

| M5 | >10,000 |

Signaling Pathways

M1, M3, and M5 receptors signal through the Gq pathway, while M2 and M4 receptors use the Gi pathway. An antagonist at the M1 receptor, such as the representative compound discussed, would block the Gq signaling cascade, preventing downstream cellular responses like calcium mobilization.

Experimental Protocols

The following protocols describe standard methodologies for characterizing the binding and function of a novel muscarinic receptor antagonist.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the receptor.[7][8][9]

Objective: To determine the Ki of a test antagonist at each of the five human mAChR subtypes.

Materials:

-

Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing one of the human M1-M5 receptor subtypes.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Non-specific Binding Control: Atropine (B194438) (1 µM), a non-selective muscarinic antagonist.

-

Test Compound: Serial dilutions of the antagonist (e.g., 0.1 nM to 100 µM).

-

Instrumentation: 96-well filter plates, cell harvester, liquid scintillation counter.

Procedure:

-

Preparation: Thaw frozen cell membranes on ice. Dilute membranes in assay buffer to a final concentration that yields adequate signal (e.g., 5-20 µg protein per well).

-

Assay Plate Setup: Add assay buffer, radioligand (at a concentration near its Kd, e.g., 0.5 nM [³H]-NMS), and either the test compound, buffer (for total binding), or atropine (for non-specific binding) to each well of a 96-well plate.

-

Incubation: Add the diluted cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to separate bound from free radioligand.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Flux Functional Assay

This cell-based assay measures a compound's ability to block the intracellular calcium increase that occurs upon activation of Gq-coupled receptors (M1, M3, M5).[10][11]

Objective: To determine the IC50 of a test antagonist at Gq-coupled mAChR subtypes.

Materials:

-

Cells: CHO or HEK293 cells stably expressing a Gq-coupled receptor (e.g., M1).

-

Calcium Indicator Dye: A fluorescent calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Agonist: Acetylcholine or Carbachol at a concentration that produces ~80% of the maximal response (EC80).

-

Test Compound: Serial dilutions of the antagonist.

-

Instrumentation: Fluorescence microplate reader with automated liquid handling (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed cells into 96- or 384-well black-walled, clear-bottom microplates and grow overnight to form a confluent monolayer.

-

Dye Loading: Remove the growth medium and add the calcium indicator dye solution to each well. Incubate for 45-60 minutes at 37°C in the dark to allow the dye to enter the cells.

-

Compound Addition: After incubation, wash the cells with assay buffer. Add serial dilutions of the test antagonist to the appropriate wells and incubate for 15-30 minutes.

-

Fluorescence Reading: Place the cell plate into the fluorescence plate reader. Establish a stable baseline fluorescence reading for several seconds.

-

Agonist Stimulation: Use the instrument's liquid handler to add the EC80 concentration of the agonist (e.g., acetylcholine) to all wells simultaneously.

-

Data Acquisition: Immediately after agonist addition, continuously record the fluorescence intensity over time (typically 2-3 minutes) to capture the calcium mobilization peak.

-

Data Analysis:

-

The response is measured as the peak fluorescence intensity minus the baseline reading.

-

Normalize the data, with the response in the absence of antagonist as 100% and the response with no agonist as 0%.

-

Plot the normalized response against the log concentration of the antagonist.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion

While specific data for this compound is not publicly available, this guide provides a comprehensive framework for its characterization. By employing computational modeling, radioligand binding assays, and functional calcium flux assays, the binding site, affinity, and potency of a novel muscarinic antagonist can be thoroughly determined. The representative data for the M1-selective antagonist VU0255035 highlight the potential for developing highly selective ligands by targeting less conserved allosteric sites on muscarinic receptors. This approach is crucial for advancing the development of new therapeutics with improved efficacy and reduced side effects.

References

- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 2. Discovery and development of a potent and highly selective small molecule muscarinic acetylcholine receptor subtype I (mAChR 1 or M1) antagonist in vitro and in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biblio.vub.ac.be [biblio.vub.ac.be]

- 6. Receptor antagonist - Wikipedia [en.wikipedia.org]

- 7. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 10. bu.edu [bu.edu]

- 11. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

The Role of mAChR-IN-1 Hydrochloride in Elucidating G-Protein Coupled Receptor Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of mAChR-IN-1 hydrochloride, a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), and its application in the study of G-protein coupled receptors (GPCRs). This document details its mechanism of action, physicochemical properties, and provides comprehensive experimental protocols for its use in characterizing GPCR signaling pathways.

Introduction to this compound and Muscarinic Receptors

This compound is a potent, non-selective antagonist of muscarinic acetylcholine receptors, a family of five GPCR subtypes (M1-M5) that mediate the effects of the neurotransmitter acetylcholine.[1] These receptors are crucial in regulating a wide array of physiological functions in the central and peripheral nervous systems.[2] The five subtypes are broadly categorized based on their primary G-protein coupling:

-

M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[2]

-

M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2]

Due to their integral role in health and disease, mAChRs are significant targets for drug discovery. Understanding the function and signaling of these receptors is paramount, and selective antagonists like this compound are invaluable tools in this endeavor.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of this compound is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Chemical Name | 1'-(4-Iodobenzyl)-3-phenyl-[3,4'-bipiperidine]-2,6-dione hydrochloride | [3] |

| Synonyms | mAChR-IN-1 HCl | [3] |

| Molecular Formula | C23H25IN2O2 · HCl | [1] |

| Molecular Weight | 524.83 g/mol | [1] |

| CAS Number | 119391-73-0 | [1] |

| Appearance | Solid | [1] |

| IC50 (mAChR) | 17 nM | [1] |

Mechanism of Action and Receptor Selectivity

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. It binds to the orthosteric site on the receptor, thereby preventing the binding of the endogenous agonist, acetylcholine, and inhibiting downstream signaling.

The selectivity profile of the closely related compound, 4-iododexetimide (B1248845) (the free base of mAChR-IN-1), has been characterized across the five human muscarinic receptor subtypes. These studies reveal a high affinity for the M1 receptor subtype with modest selectivity over the other subtypes.

Table 1: Binding Affinity (Ki) of 4-Iododexetimide for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) | Fold Selectivity (vs. M1) |

| M1 | 0.337 | 1 |

| M2 | 1.35 | 4 |

| M3 | 5.69 | 16.9 |

| M4 | 0.64 | 1.9 |

| M5 | 1.36 | 4 |

Data from radioligand binding experiments using membranes from CHO-K1 cells expressing individual human muscarinic receptor subtypes.[4]

Table 2: Functional Antagonism (IC50) of 4-Iododexetimide at Human Muscarinic Receptor Subtypes

| Receptor Subtype | IC50 (nM) | Fold Selectivity (vs. M1) |

| M1 | 31 | 1 |

| M2 | 127 | 4.1 |

| M3 | 642 | 20.7 |

| M4 | 81 | 2.6 |

| M5 | 296 | 9.5 |

Data from GTPγ35S binding assays assessing functional antagonism of acetylcholine-activated human M1-M5 receptors.[4]

Signaling Pathways

The antagonism of mAChRs by this compound blocks the initiation of their respective downstream signaling cascades. The following diagrams illustrate the Gq/11 and Gi/o pathways that are inhibited.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with muscarinic receptors.

Radioligand Binding Assay for Determining Receptor Affinity (Ki)

This protocol is adapted from studies determining the binding affinity of muscarinic receptor antagonists.[2][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery and development of a potent and highly selective small molecule muscarinic acetylcholine receptor subtype I (mAChR 1 or M1) antagonist in vitro and in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Selective Antisera for Muscarinic Cholinergic Receptor Subtypes | Semantic Scholar [semanticscholar.org]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for mAChR-IN-1 Hydrochloride in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of mAChR-IN-1 hydrochloride, a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, in cell culture experiments. This document includes information on its mechanism of action, physicochemical properties, and step-by-step instructions for common cell-based assays.

Introduction to this compound

This compound is a potent, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs) with an IC50 of 17 nM[1][2]. As a pan-mAChR antagonist, it inhibits all five subtypes of muscarinic receptors (M1-M5). These receptors are G protein-coupled receptors (GPCRs) that play crucial roles in regulating a wide array of physiological processes in the central and peripheral nervous systems[3][4]. The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels[5][6]. Conversely, the M2 and M4 receptor subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels[5][7]. Due to its ability to block these signaling pathways, this compound is a valuable tool for studying the physiological and pathological roles of muscarinic receptor signaling.

Physicochemical and Solubility Data

Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₆ClIN₂O₂ | [8] |

| Molecular Weight | 524.82 g/mol | [1][8] |

| Appearance | White to off-white solid powder | [1][8] |

| IC50 | 17 nM for mAChR | [1][8] |

| Solubility (in vitro) | DMSO: ~65 mg/mL (~123.85 mM) H₂O: ~1 mg/mL (~1.91 mM) | [1][8] |

| Storage (Powder) | -20°C for 3 years 4°C for 2 years | [8] |

| Storage (in Solvent) | -80°C for 6 months -20°C for 1 month | [1][2] |

Signaling Pathways Modulated by this compound

As an antagonist, this compound blocks the downstream signaling cascades initiated by acetylcholine (ACh) or other muscarinic agonists. The primary pathways affected are the Gq/11 and Gi/o pathways.

Inhibition of the Gq/11 Signaling Pathway (M1, M3, M5 Receptors)

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 4. innoprot.com [innoprot.com]

- 5. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 7. innoprot.com [innoprot.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for mAChR-IN-1 Hydrochloride in Patch Clamp Electrophysiology Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

mAChR-IN-1 hydrochloride is a potent, synthetic antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] These receptors, part of the G protein-coupled receptor (GPCR) superfamily, are crucial mediators of the neurotransmitter acetylcholine's effects in both the central and peripheral nervous systems.[4] Dysregulation of muscarinic signaling is implicated in a variety of pathological conditions, making mAChRs significant targets for therapeutic intervention.

Patch clamp electrophysiology is a powerful technique for investigating the function of ion channels and the influence of pharmacological agents on their activity at the cellular and subcellular levels. This document provides detailed application notes and a generalized protocol for the use of this compound in patch clamp studies to characterize its effects on cellular electrophysiology.

Product Information: this compound

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| IC50 | 17 nM | [1][3] |

| Molecular Weight | 524.82 g/mol | [3] |

| Formula | C₂₃H₂₆ClIN₂O₂ | [3] |

| CAS Number | 119391-73-0 | [3] |

| Solubility | DMSO: ≥ 21.7 mg/mL | [3] |

| Water: Sparingly soluble | - | |

| Storage | Store at -20°C as a solid. Stock solutions in DMSO can be stored at -80°C for up to 6 months. | [3] |

Application Notes

Mechanism of Action and Receptor Subtype Selectivity

This compound acts as an antagonist at muscarinic acetylcholine receptors.[1][2][3] There are five subtypes of muscarinic receptors (M1-M5), which couple to different G proteins to elicit their effects. M1, M3, and M5 receptors typically couple through Gαq/11 to activate phospholipase C, leading to an increase in intracellular calcium. M2 and M4 receptors couple through Gαi/o to inhibit adenylyl cyclase, decreasing cAMP levels, and can also directly modulate ion channels.

The available literature describes this compound as a potent mAChR antagonist but does not provide a detailed selectivity profile across the M1-M5 subtypes. Therefore, it should be considered a non-selective muscarinic antagonist in initial experimental designs. Researchers should be aware that the observed electrophysiological effects could result from the blockade of any or all muscarinic receptor subtypes expressed in the cell type under investigation.

Recommended Working Concentration for Patch Clamp Studies

As there are no specific published patch clamp studies utilizing this compound, the optimal working concentration must be determined empirically for each specific cell type and experimental paradigm. However, a rational starting concentration range can be estimated based on its high potency (IC50 = 17 nM).

For initial experiments, a concentration range of 100 nM to 1 µM is recommended. This range is approximately 6 to 60 times the IC50 value and is a common starting point for potent antagonists in electrophysiology to ensure complete receptor blockade. A concentration-response curve should be generated to determine the precise IC50 for the specific agonist-induced current being measured in the experimental system.

Preparation of Stock and Working Solutions

Stock Solution (10 mM in DMSO):

-

Weigh out 5.25 mg of this compound.

-

Dissolve in 1 mL of anhydrous DMSO.

-

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store at -80°C.

Working Solutions: Working solutions should be prepared fresh daily by diluting the stock solution in the appropriate extracellular (bath) solution to the desired final concentration. Due to the low final concentration of DMSO (typically <0.1%), it is unlikely to have a significant effect on most neuronal preparations. However, it is crucial to include the same final concentration of DMSO in the vehicle control solution.

Muscarinic Receptor Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for Gq/11- and Gi/o-coupled muscarinic receptors, which are antagonized by this compound.

Experimental Protocol: Characterization of this compound using Whole-Cell Patch Clamp

This protocol provides a general framework for assessing the antagonist properties of this compound on muscarinic agonist-induced currents in a neuronal or heterologous expression system.

I. Solutions and Reagents

| Solution | Component | Concentration (mM) |

| Extracellular (Bath) Solution | NaCl | 140 |

| KCl | 3 | |

| CaCl₂ | 2 | |

| MgCl₂ | 1 | |

| HEPES | 10 | |

| Glucose | 10 | |

| pH adjusted to 7.4 with NaOH, Osmolarity ~310 mOsm | ||

| Intracellular (Pipette) Solution | K-Gluconate | 130 |

| KCl | 10 | |

| MgCl₂ | 2 | |

| EGTA | 0.5 | |

| HEPES | 10 | |

| Mg-ATP | 4 | |

| Na-GTP | 0.4 | |

| pH adjusted to 7.3 with KOH, Osmolarity ~290 mOsm |

-

Muscarinic Agonist: e.g., Carbachol or Oxotremorine-M.

-

This compound: Prepared as a 10 mM stock in DMSO.

-

Vehicle Control: DMSO at the same final concentration as in the this compound working solution.

-

Cell Culture Medium: Appropriate for the cell type being used (e.g., Neurobasal medium for neurons, DMEM for HEK293 cells).

II. Experimental Workflow

The following diagram outlines the general workflow for a patch clamp experiment to test the effects of this compound.

III. Detailed Procedure

-

Cell Preparation:

-

Plate cells (e.g., primary hippocampal neurons, dorsal root ganglion neurons, or HEK293 cells transfected with a specific mAChR subtype) onto glass coverslips 24-48 hours before the experiment.

-

Transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse continuously with extracellular solution.

-

-

Obtaining a Whole-Cell Recording:

-

Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 3-5 MΩ when filled with the intracellular solution.

-

Approach a healthy-looking cell with the patch pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

-

Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

-

-

Electrophysiological Recording:

-

Clamp the cell at a holding potential of -60 mV in voltage-clamp mode.

-

Record a stable baseline current for 2-3 minutes.

-

Apply a muscarinic agonist (e.g., 10 µM carbachol) via the perfusion system until a stable inward or outward current is observed. The nature of the current will depend on the mAChR subtypes present and the ion channels they modulate.

-

Wash out the agonist with extracellular solution until the current returns to baseline.

-

-

Application of this compound:

-

Perfuse the cell with the vehicle control solution for 2-3 minutes.

-

Co-apply the muscarinic agonist and the vehicle control and record the resulting current.

-

Wash out the agonist and vehicle.

-

Perfuse the cell with the desired concentration of this compound (e.g., 500 nM) for 2-3 minutes.

-

Co-apply the muscarinic agonist and this compound and record the resulting current.

-

To determine the IC50, repeat this procedure with a range of this compound concentrations.

-

IV. Data Analysis

-

Measure the peak amplitude of the agonist-induced current in the absence (vehicle) and presence of different concentrations of this compound.

-

Calculate the percentage of inhibition for each concentration of the antagonist.

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration.

-

Fit the data with a sigmoidal dose-response curve to determine the IC50 value for the inhibition of the specific agonist-induced current.

Conclusion

This compound is a potent tool for investigating muscarinic signaling in various cellular systems. While its subtype selectivity remains to be fully characterized, its high potency makes it a valuable antagonist for studying the overall role of mAChRs in modulating neuronal excitability and ion channel function. The provided protocols and application notes offer a comprehensive guide for researchers to effectively utilize this compound in their patch clamp electrophysiology studies. As with any pharmacological tool, careful experimental design, including appropriate controls and concentration-response analysis, is essential for obtaining robust and interpretable data.

References

Application Notes and Protocols for In Vivo Administration of mAChR-IN-1 Hydrochloride in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

mAChR-IN-1 hydrochloride is a potent muscarinic cholinergic receptor (mAChR) antagonist with an in vitro IC50 of 17 nM[1][2][3][4]. As antagonists of mAChRs, molecules like this compound are valuable research tools for investigating the physiological and pathological roles of the cholinergic system. Muscarinic receptors are G-protein coupled receptors (GPCRs) that are widely expressed throughout the central and peripheral nervous systems and are involved in a vast array of physiological processes, including learning, memory, motor control, and autonomic function[5].

This document provides detailed application notes and protocols for the in vivo administration of this compound in animal models. Due to the limited publicly available in vivo data for this specific compound, the protocols and dosages provided are illustrative and based on established methodologies for other potent, non-selective muscarinic antagonists. Researchers are strongly advised to conduct dose-response studies to determine the optimal concentration for their specific animal model and experimental paradigm.

Physicochemical and Formulation Data

A summary of the key physicochemical properties and a recommended formulation for in vivo studies are presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₆ClIN₂O₂ | [2] |

| Molecular Weight | 524.82 g/mol | [2] |

| In Vitro IC50 | 17 nM (non-selective mAChR) | [1][2][3][4] |

| In Vivo Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |

| Solubility in Formulation | ≥ 2.17 mg/mL | [1] |

Muscarinic Receptor Signaling Pathways

Muscarinic acetylcholine (B1216132) receptors are classified into five subtypes (M1-M5), which couple to different G-proteins to initiate distinct intracellular signaling cascades. As a non-selective antagonist, this compound is expected to block the activation of these pathways by the endogenous ligand, acetylcholine (ACh).

Experimental Protocols

The following protocols are generalized starting points for the in vivo use of this compound. The optimal dosage, route of administration, and timing of measurements will need to be determined empirically for each specific study.

Preparation of Dosing Solution

This protocol is based on the formulation provided by MedChemExpress[1].

-

Prepare a stock solution of this compound in DMSO (e.g., 21.7 mg/mL).

-

To prepare a 1 mL working solution, sequentially add and mix the following components:

-

100 µL of the DMSO stock solution.

-

400 µL of PEG300. Mix until the solution is clear.

-

50 µL of Tween-80. Mix thoroughly.

-

450 µL of sterile saline. Mix until a homogenous solution is achieved.

-

-

The final concentration of the working solution in this example is 2.17 mg/mL. Adjust the initial stock concentration as needed to achieve the desired final dosing concentration.

-

It is recommended to prepare the working solution fresh on the day of the experiment.

Animal Models and Administration Routes

The choice of animal model and administration route will depend on the research question.

| Animal Model | Route of Administration | Typical Volume | Notes |

| Mouse (20-30 g) | Intraperitoneal (i.p.) | 100-200 µL | Common for systemic administration and behavioral studies. |

| Oral Gavage (p.o.) | 100-200 µL | To assess oral bioavailability and effects after gastrointestinal absorption. | |

| Subcutaneous (s.c.) | 50-100 µL | For slower, more sustained release. | |

| Rat (200-300 g) | Intraperitoneal (i.p.) | 0.5-1.0 mL | Systemic administration for a larger model. |

| Oral Gavage (p.o.) | 1.0-2.0 mL | Assess oral efficacy. | |

| Intravenous (i.v.) | 0.2-0.5 mL | For direct entry into circulation and pharmacokinetic studies. |

Illustrative Experimental Workflow for a Behavioral Study

This workflow outlines a general procedure for assessing the effect of this compound on a specific behavior in mice.

Suggested Starting Doses for In Vivo Studies

The following table provides hypothetical starting dose ranges for this compound based on data from other potent, non-selective muscarinic antagonists like scopolamine. These are illustrative and must be validated experimentally.

| Animal Model | Route | Suggested Starting Dose Range | Potential Applications |

| Mouse | i.p. | 0.1 - 3.0 mg/kg | - Cognitive impairment models- Locomotor activity assessment |

| Rat | i.p. | 0.1 - 1.0 mg/kg | - Models of psychosis- Autonomic function studies |

| Rat | i.v. | 0.05 - 0.5 mg/kg | - Pharmacokinetic profiling- Cardiovascular assessments |

Pharmacokinetic and Pharmacodynamic Considerations

Due to the lack of specific data for this compound, the following are general considerations for a novel muscarinic antagonist.

| Parameter | Description | Experimental Approach |

| Pharmacokinetics (PK) | The study of drug absorption, distribution, metabolism, and excretion (ADME). | - Blood sampling at various time points post-dosing.- Analysis of plasma drug concentration using LC-MS/MS. |

| Brain Penetration | The ability of the compound to cross the blood-brain barrier. | - Measurement of drug concentration in brain homogenates.- Calculation of the brain-to-plasma concentration ratio. |

| Pharmacodynamics (PD) | The study of the biochemical and physiological effects of the drug. | - Ex vivo receptor occupancy studies using radiolabeled ligands.- Measurement of physiological responses (e.g., heart rate, salivation).- Behavioral assessments. |

Conclusion

This compound is a potent research tool for investigating the cholinergic system. While specific in vivo data is currently limited, the information and protocols provided here offer a solid foundation for initiating preclinical studies. It is imperative that researchers conduct preliminary dose-finding and tolerability studies to establish appropriate experimental parameters for their specific animal models and research objectives. Careful experimental design and thorough data analysis will be crucial for elucidating the in vivo effects of this potent muscarinic antagonist.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Neuronal Signaling | Biologically Active Compounds - chemsrc [chemsrc.com]

- 3. cenmed.com [cenmed.com]

- 4. This compound | muscarinic cholinergic receptor (mAChR) antagonist | CAS# 119391-73-0 | InvivoChem [invivochem.com]

- 5. Discovery and development of a potent and highly selective small molecule muscarinic acetylcholine receptor subtype I (mAChR 1 or M1) antagonist in vitro and in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing mAChR-IN-1 Hydrochloride in Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and neuronal loss. The cholinergic system, particularly the muscarinic acetylcholine (B1216132) receptors (mAChRs), has long been implicated in the pathophysiology of AD. While the predominant therapeutic strategy has focused on the development of M1 mAChR agonists to enhance cholinergic signaling and promote non-amyloidogenic amyloid precursor protein (APP) processing, the use of potent antagonists can serve as a valuable research tool to elucidate the fundamental roles of mAChR signaling in AD pathology.